The compound can be classified under heterocyclic compounds, specifically those containing both bromine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 231.02 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural features, indicating the positions of the bromine and fluorine substituents on the benzofuran framework.
The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran typically involves several chemical reactions that introduce the bromine and fluorine substituents onto the benzofuran core. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.
The molecular structure of 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran can be represented by its canonical SMILES notation: C1C(=O)C2=C(O1)C(=CC(=C2)Br)F
. The compound features:
The structural integrity is crucial for its biological activity and potential applications.
A visual representation of the molecular structure can aid in understanding its geometry and electronic properties.
This compound can participate in various chemical reactions due to its reactive functional groups:
Each reaction pathway must be optimized for yield and selectivity, often requiring specific catalysts or reagents.
The mechanism of action for 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran largely depends on its interactions with biological targets. Preliminary studies suggest that benzofuran derivatives exhibit significant bioactivity, including antimicrobial effects .
The proposed mechanisms may involve:
Research indicates that similar compounds have shown activity against various microbial strains, suggesting a potential therapeutic role .
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran typically appears as a solid powder with specific melting points that vary based on purity and crystalline form.
Key chemical properties include:
Relevant data regarding toxicity indicate that while it may cause irritation upon contact, it is not classified as acutely toxic by ingestion .
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran has potential applications in:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1